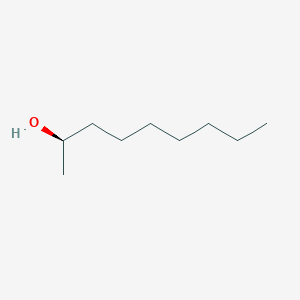
(2R)-Nonan-2-OL
Vue d'ensemble
Description
(2R)-Nonan-2-OL is a chiral alcohol that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as (R)-2-Nonanol or (R)-2-Nonan-1-ol and is a colorless, viscous liquid with a faint odor.
Applications De Recherche Scientifique
Chiral Auxiliary in Diels–Alder Reactions
(2R)-Nonan-2-OL derivatives have been utilized as chiral auxiliaries in Diels–Alder reactions. For instance, Lait, Parvez, and Keay (2003) synthesized a spiro-amino-alcohol-derived chiral auxiliary, demonstrating its effectiveness in providing diastereo- and regiocontrol in BCl3-catalyzed Diels–Alder reactions with various dienes. The adducts could be easily cleaved, allowing for the recovery and reuse of the chiral auxiliary (Lait, Parvez, & Keay, 2003). Similarly, Burke et al. (2000) described the asymmetric synthesis of a related compound, demonstrating its high enantioselectivity in Diels–Alder reactions (Burke, Allan, Parvez, & Keay, 2000).
Synthesis of Bicyclic σ Receptor Ligands
Geiger et al. (2007) explored the synthesis of bicyclic σ receptor ligands from derivatives of (2R)-Nonan-2-OL. They prepared stereoisomeric alcohols and methyl ethers, which displayed high σ1 receptor affinity and exhibited significant cytotoxic activity against human tumor cell lines (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).
Antitubercular and Antibacterial Activities
Mangalam, Selvan, and Sankar (2017) synthesized N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides, a series derived from (2R)-Nonan-2-OL, and evaluated their antitubercular and antibacterial activities. These compounds showed promising results against Mycobacterium tuberculosis and various pathogenic bacteria (Mangalam, Selvan, & Sankar, 2017).
Adsorption and Decomposition Studies
The role of (2R)-Nonan-2-OL in adsorption and decomposition on carbon and carbon-supported catalysts was investigated by Zawadzki et al. (2001). They studied the character of interactions and decomposition of propan-2-ol, a related compound, on various carbon samples and metal catalysts, shedding light on the potential applications in catalysis (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
Investigating Cluster Structures in Liquids
Chernolevska, Pogorelov, Vaskivskyi, and Doroshenko (2016) examined the temperature-induced evolution of cluster structures in n-nonan-1-ol, a molecule structurally similar to (2R)-Nonan-2-OL. Their findings on the phase transition and cluster structure changes contribute to understanding the behavior of such molecules in different states (Chernolevska, Pogorelov, Vaskivskyi, & Doroshenko, 2016).
Propriétés
IUPAC Name |
(2R)-nonan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDNVOAEIVQRFH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-Nonan-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



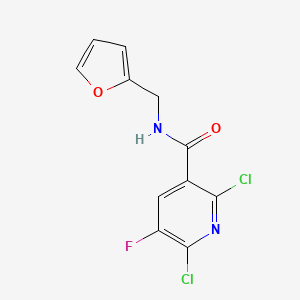
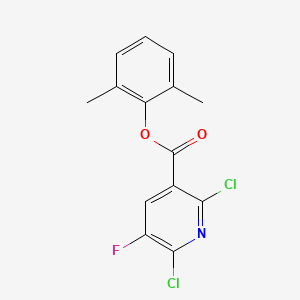
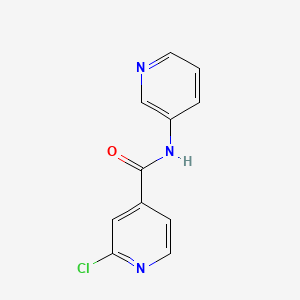
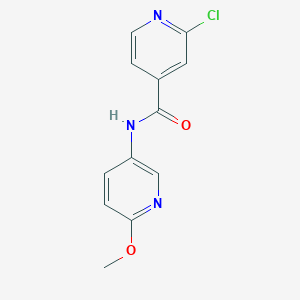
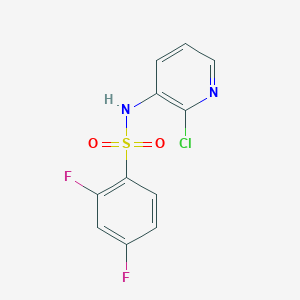

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)
![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)
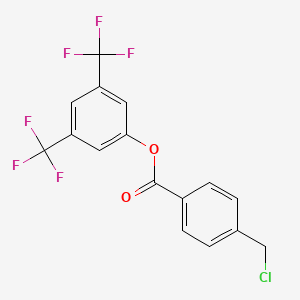
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

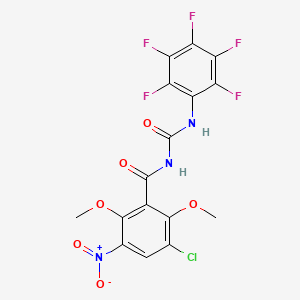

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)